

# GSK6853 preclinical research and biological evidence

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Compound Focus: **GSK6853**

Cat. No.: S529491

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## Compound Profile & Mechanism of Action

**GSK6853** is a benzimidazolone-based chemical probe that **potently and selectively inhibits the BRPF1 bromodomain** [1] [2] [3]. BRPF1 functions as a **scaffolding protein** essential for assembling MYST-family histone acetyltransferase (HAT) complexes, such as MOZ/MORF, which play crucial roles in epigenetic regulation of gene expression, DNA repair, and replication [1] [2].

The compound exerts its effects by blocking the BRPF1 bromodomain from recognizing and binding to Nε-acetyl-lysine (KAc) modified histones, thereby disrupting chromatin remodeling and transcriptional activation [1].

Table 1: Key Biochemical and Cellular Properties of **GSK6853**

Property	Value / Result	Assay Type
BRPF1 Potency (IC <sub>50</sub> )	8 nM	TR-FRET [2]
BRPF1 Binding (K <sub>D</sub> )	0.3 nM	BROMOscan [2]
Cellular Target Engagement (IC <sub>50</sub> )	20 nM	NanoBRET [2]

Property	Value / Result	Assay Type
Selectivity	>1600-fold over other bromodomains	Panel of 48 bromodomains [2] [3]
Recommended Cellular Concentration	$\leq 1 \mu\text{M}$	To minimize off-target effects [2] [3]

Table 2: In Vitro and In Vivo Pharmacological Profile

Parameter	Value
Chrom logD pH 7.4	2.0 [2]
CLND Solubility	140 $\mu\text{g/mL}$ [2]
IV Clearance (Mouse)	107 mL/min/kg [2] [3]
Terminal Half-life (Mouse, IV)	1.7 h [2] [3]
Oral Bioavailability (Mouse, 3 mg/kg)	22% [2] [3]
Intraperitoneal Bioavailability (Mouse, 3 mg/kg)	85% [2] [3]

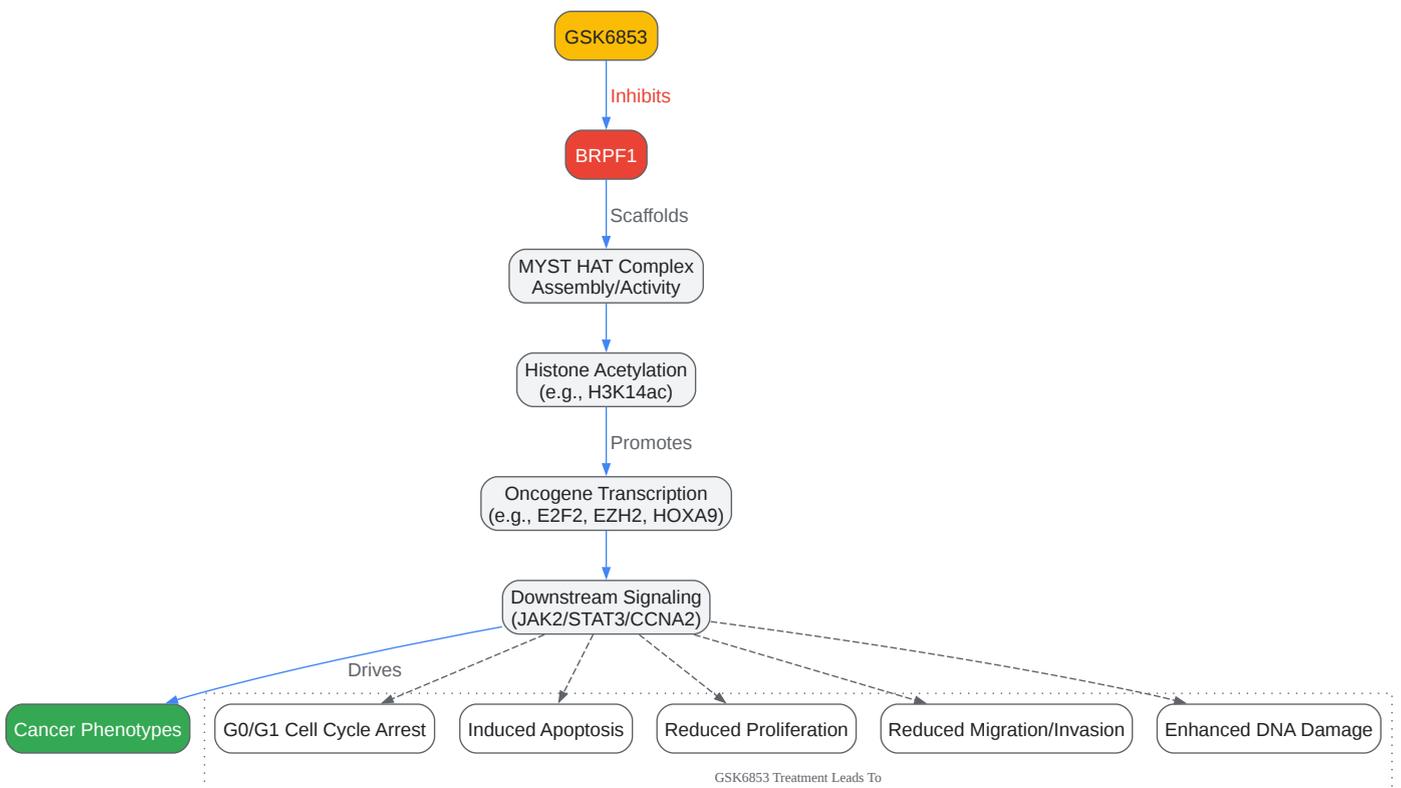
## Preclinical Efficacy & Mechanisms in Cancer Models

Preclinical studies highlight **GSK6853**'s potential as an anticancer agent in various models.

- Non-Small Cell Lung Cancer (NSCLC):** In A549 and H1975 cell lines, **GSK6853** significantly inhibited proliferation and induced **G0/G1 cell cycle arrest** and **apoptosis** [4]. Transcriptomic analysis revealed that the anti-proliferative effect is mediated through the **JAK2/STAT3 signaling pathway**, leading to downregulation of the key cell cycle regulator **CCNA2 (Cyclin A2)** [4].
- Glioma:** Research identified BRPF1 as a potential drug target in lower-grade gliomas (LGG) [5]. Inhibition of BRPF1 with **GSK6853** or via gene knockdown **attenuated glioma cell (U87-MG, U251) proliferation and colony formation** [5].
- Ovarian Cancer:** BRPF1 was identified as a gene essential for metastatic ovarian cancer [6]. Its inhibition with **GSK6853** **reduced cellular migration and invasion**, key processes in metastasis.

Treatment also led to **reduced proliferation, cell cycle deregulation, activation of programmed cell death, and enhanced DNA damage** in high-grade serous ovarian cancer (HGSOC) cells [6].

The diagram below summarizes the core mechanism of action of **GSK6853** and its downstream effects on cancer cell processes, as evidenced across these preclinical models.



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Figure 1: Mechanism of **GSK6853** action. The inhibitor binds BRPF1, disrupting MYST complex function and oncogene transcription, leading to multiple anti-cancer effects.

## Key Experimental Protocols

The biological evidence for **GSK6853** is generated through standardized experimental approaches. Here are detailed methodologies for key assays from the search results [4] [5] [6]:

- **Cell Viability/Proliferation Assays (CCK-8 / MTT):** Seed cells (e.g.,  $5 \times 10^3$  cells/well for CCK-8;  $2 \times 10^3$  cells/well for other assays) in 96-well plates. Treat with a concentration range of **GSK6853** (e.g., 0-400  $\mu$ M) or vehicle (DMSO) for the desired duration (e.g., 24-96 hours). Add CCK-8 or MTT reagent and incubate for 1-3 hours at 37°C. Measure absorbance at 450 nm (CCK-8) or 570 nm with a 620 nm background reference (MTT) using a microplate reader. Plot absorbance values or percentage of control against drug concentration to generate dose-response curves [4] [5].
- **Colony Formation Assay:** Treat cells with **GSK6853** or vehicle. After treatment, seed a low number of cells (e.g., 500 cells/well) into 6-well plates. Culture for 10-14 days to allow colony development. Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet. Count colonies manually (typically defined as >50 cells). The reduction in colony number relative to the vehicle control indicates long-term clonogenic survival inhibition [4] [6].
- **Cell Cycle Analysis by Flow Cytometry:** Treat cells with **GSK6853** (e.g., 50  $\mu$ M for 24 hours). Harvest and fix cells in 70% ice-cold ethanol overnight. Wash cells with PBS and stain with a propidium iodide (PI) solution containing RNase A for 30 minutes in the dark. Analyze DNA content using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using analysis software (e.g., FlowJo) [4].
- **Apoptosis Assay (Annexin V/PI Staining):** Treat cells with **GSK6853** (e.g., 0-100  $\mu$ M for 24 hours). Harvest cells and resuspend in binding buffer. Add Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark. Analyze stained cells by flow cytometry to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [4].

- **Western Blot Analysis:** Extract total cellular proteins using RIPA lysis buffer with protease and phosphatase inhibitors. Determine protein concentration with a BCA assay. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., against p-JAK2, p-STAT3, Cyclin A2, cleaved Caspase-3) overnight at 4°C, followed by HRP-conjugated secondary antibodies. Visualize protein bands using enhanced chemiluminescence (ECL) and quantify band intensity with software like ImageJ [4] [5] [6].

## Conclusion and Future Directions

In summary, **GSK6853** is a well-characterized chemical probe with compelling preclinical evidence supporting its role as a potent and selective BRPF1 inhibitor. Its antitumor activity, mediated through disrupting key epigenetic, cell cycle, and survival pathways, has been demonstrated in models of lung cancer, glioma, and ovarian cancer.

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